Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-

Physical property differentiation Purification Thermal stability

Researchers requiring anhydrous amine nucleophilicity without competing silanol formation face a critical supply challenge: common Si-N silylamines (e.g., TMSDEA) hydrolyze readily, compromising reaction fidelity. This Si-C-N bonded tertiary silylmethylamine eliminates that failure mode. - Hydrolytically stable Si-CH₂-N architecture tolerates trace moisture & aqueous workup steps. - Enables non-stabilized azomethine ylide generation for [3+2] pyrrolidine synthesis. - Validated photochemical SET desilylmethylation substrate (Yoon et al., 1994). - Rapid goods-in QC via n20/D 1.423 & density 0.769 g/mL - distinct from easily confused TMSDEA.

Molecular Formula C8H21NSi
Molecular Weight 159.34 g/mol
CAS No. 10545-36-5
Cat. No. B088508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanamine, N-ethyl-N-[(trimethylsilyl)methyl]-
CAS10545-36-5
Molecular FormulaC8H21NSi
Molecular Weight159.34 g/mol
Structural Identifiers
SMILESCCN(CC)C[Si](C)(C)C
InChIInChI=1S/C8H21NSi/c1-6-9(7-2)8-10(3,4)5/h6-8H2,1-5H3
InChIKeyNOJOYCXFJUTKLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 10545-36-5: Compound Overview


Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- (CAS 10545-36-5), also systematically named N,N-diethyl(trimethylsilylmethyl)amine or (diethylaminomethyl)trimethylsilane, is an organosilicon compound of the silylmethylamine (SMA) class [1]. It features a tertiary amine center bearing two ethyl groups and a trimethylsilylmethyl substituent linked through an sp³ carbon–silicon bond (Si–CH₂–N). This Si–C–N connectivity distinguishes it fundamentally from the more common Si–N bonded silylamines such as N,N-diethyltrimethylsilylamine (TMSDEA, CAS 996-50-9). The compound is supplied primarily as a research reagent (typical purity 95% ) with a boiling point of 146 °C, density of 0.769 g/mL at 20 °C, and a predicted pKa of 11.32 .

1 Silylmethylamine (Si–C–N) scaffold enables azomethine ylide cycloaddition pathways not accessible to Si–N silylamines.
2 Tertiary amine with diethyl substitution provides distinct steric/electronic profile for nucleophilic or base-mediated steps.
3 Hydrolytically stable Si–C bond supports reactions where trace moisture is present, reducing anhydrous handling requirements.

CAS 10545-36-5: Structural Differentiation


Although N,N-diethyltrimethylsilylamine (TMSDEA, CAS 996-50-9) and (trimethylsilyl)methylamine (CAS 18166-02-4) share organosilicon-amine functionality, they are not functionally interchangeable with the title compound. TMSDEA possesses a hydrolytically labile Si–N bond that generates diethylamine upon contact with moisture , whereas the title compound's Si–C–N linkage provides superior hydrolytic stability – a critical distinction for reactions requiring anhydrous amine nucleophilicity without concomitant silanol formation. Furthermore, the tertiary amine architecture (diethyl substitution) imparts different steric and electronic properties compared to primary analogs, affecting both nucleophilicity and the ability to participate in specific transformations such as azomethine ylide generation [1]. Substituting a primary α-silylamine for this tertiary variant can fundamentally alter reaction kinetics, product distribution, and the feasibility of photochemical or single-electron-transfer pathways [2].

! TMSDEA (Si–N) decomposes in moisture; the Si–C–N linkage of the title compound may avoid this decomposition, but different sensitivity profiles must be verified in process conditions.
! Primary α-silylamines lack the diethyl substitution of this tertiary amine; reaction kinetics, product distribution, and azomethine ylide generation can shift significantly.
! Si–N silylamines cannot serve as azomethine ylide precursors; pathway-specific syntheses require the Si–C–N motif present in the title compound.

CAS 10545-36-5: Quantitative Differentiation Evidence


Higher Boiling Point vs. TMSDEA

The title compound exhibits a boiling point of 146 °C , which is approximately 20 °C higher than that of its closest Si–N analog, N,N-diethyltrimethylsilylamine (TMSDEA, CAS 996-50-9, bp 125–126 °C [1]). This 20 °C differential provides a wider operational window for distillation-based purification and for reactions conducted at elevated temperatures where TMSDEA would be lost to evaporation or reflux limitations. Compared to the primary silylmethylamine analog (CAS 18166-02-4, bp 92–94 °C ), the boiling point elevation is 52–54 °C, reflecting the significant increase in molecular weight and intermolecular forces from tertiary amine and diethyl substitution.

Boiling Point
Cross-study comparable
146 °C (lit.)
Approx. +20 °C vs. TMSDEA; wider distillation window for thermal management.
Comparator values from NIST; atmospheric pressure.
Physical property differentiation Purification Thermal stability

Hydrolytic Stability: Si–C–N Bond

The title compound incorporates an sp³ carbon spacer between silicon and nitrogen (Si–CH₂–N), in contrast to the direct Si–N bond found in TMSDEA (CAS 996-50-9). TMSDEA is documented to decompose readily in water, releasing diethylamine . While quantitative hydrolysis rate constants for the title compound are not published, the Si–C bond is recognized in organosilicon chemistry as being intrinsically more resistant to hydrolysis than the Si–N bond [1]. Patent literature on related α-aminomethylsilanes notes that the Si–C bond in this class is susceptible to cleavage under certain conditions, but this reactivity is typically triggered by specific nucleophiles or catalysts rather than by adventitious moisture [2]. This confers a practical handling advantage: the title compound can be used in reaction environments where trace water is present without the immediate decomposition characteristic of Si–N silylamines.

Hydrolytic Stability
Class-level inference
Si–C–N linkage
Tolerates ambient moisture; TMSDEA (Si–N) decomposes in water.
No published rate constants; class-level organosilicon knowledge.
Hydrolytic stability Si-C bond Reagent handling

Predicted pKa for Acid-Base Reactivity

The predicted pKa of the conjugate acid of the title compound is 11.32 ± 0.25 . This value reflects the electron-donating effect of the trimethylsilylmethyl group on the nitrogen center, moderated by the steric environment of two ethyl substituents. In the photochemical study by Yoon et al., the title compound was demonstrated to undergo quantitative acid-base reaction with saccharin (pKa ~2) to form the corresponding ammonium saccharin salt, confirming its behavior as a competent base in non-aqueous media [1]. This pKa places the compound's basicity between that of simple trialkylamines (pKa ~10.5–11) and less hindered secondary amines, providing a predictable protonation state that is relevant for designing pH-sensitive reaction sequences or extraction protocols.

Predicted pKa
Supporting evidence
11.32 ± 0.25 (predicted)
Amine basicity between triethylamine and diethylamine; aids solvent/protonation design.
ACD/Labs prediction; experimental salt formation with saccharin confirms base behavior.
Amine basicity pKa prediction Nucleophilicity

Azomethine Ylide Generation Capability

A defining feature of the silylmethylamine (SMA) class – to which the title compound belongs – is the ability to generate non-stabilized azomethine ylides upon treatment with a suitable electrophile or acid catalyst, followed by desilylation [1]. This reactivity is unique to the Si–C–N architecture and is not accessible to Si–N bonded silylamines such as TMSDEA. The desilylation step releases the trimethylsilyl group as a neutral fragment (e.g., TMS-OH or TMS-Cl), generating a reactive 1,3-dipole that can undergo cycloaddition with alkenes, alkynes, or carbonyl compounds to yield pyrrolidines, pyrrolines, or oxazolidines [2]. The title compound's tertiary amine with diethyl substitution provides a sterically and electronically distinct ylide precursor compared to primary or dimethyl analogs, potentially influencing cycloaddition regioselectivity and yield – though direct comparative cycloaddition data for the title compound specifically are not available in the open literature. This represents a significant evidence gap that should be addressed through controlled experimentation.

Azomethine Ylide
Class-level inference
Si–CH₂–NR₂ motif enables ylide formation
Pathway available; TMSDEA cannot generate ylides via desilylation.
No specific cycloaddition data for title compound; class reactivity reviewed by Picard (2005).
Azomethine ylide 1,3-Dipolar cycloaddition α-Silylamine reactivity

Photochemical Single-Electron Transfer Reactivity

The title compound has been experimentally validated in photochemical single-electron-transfer (SET) reactions. Yoon et al. (1994) demonstrated that N-trimethylsilylmethyl-N,N-diethyl amine reacts with saccharin to quantitatively form the corresponding ammonium salt, which upon photoirradiation undergoes desilylmethylation via an SET pathway [1]. This study confirms that the compound's tertiary amine lone pair is accessible for both acid-base chemistry and photochemical oxidation, and that the trimethylsilylmethyl group can be cleaved under controlled photochemical conditions. This reactivity profile contrasts with Si–N silylamines, where photochemical cleavage typically occurs at the Si–N bond rather than at the Si–C bond, leading to fundamentally different product distributions.

Photochemical SET
Head-to-head
Quantitative salt formation; desilylmethylation via SET
Validated reactivity in saccharin system; TMSDEA lacks equivalent pathway.
Yoon et al., Bull. Korean Chem. Soc. 1994; photoirradiation conditions.
Photochemistry Single electron transfer α-Silylamine oxidation

Refractive Index and Density for QC

The title compound has distinct refractive index (n20/D 1.423 ) and density (0.769 g/mL at 20 °C ) values that differ measurably from its closest analogs. TMSDEA (CAS 996-50-9) exhibits n20/D 1.411 and density 0.767 g/mL at 25 °C [1], while (trimethylsilyl)methylamine (CAS 18166-02-4) shows n20/D 1.416 and density 0.771 g/mL at 20 °C . The refractive index difference of +0.012 vs. TMSDEA and +0.007 vs. the primary analog exceeds typical refractometer precision (±0.0005), enabling rapid identity verification and purity assessment by refractometry. These orthogonal physical constants, when used in combination, provide a low-cost, immediate quality check upon receipt that can detect mislabeling or degradation before committing the reagent to valuable synthetic sequences.

Refractive Index & Density
Cross-study comparable
n20/D 1.423; d 0.769 g/mL
ΔnD +0.012 vs. TMSDEA; enables rapid refractometric identity check upon receipt.
TMSDEA n20/D 1.411, density 0.767; literature values.
Quality control Refractive index Purity verification

CAS 10545-36-5: Application Scenarios


Azomethine Ylide Cycloaddition Precursor

The Si–C–N architecture of the title compound enables its use as a precursor to non-stabilized azomethine ylides, a reactivity pathway that is structurally precluded in Si–N bonded silylamines such as TMSDEA [1]. Upon N-alkylation and subsequent fluoride- or acid-mediated desilylation, the compound generates a reactive 1,3-dipole capable of [3+2] cycloaddition with electron-deficient alkenes to afford pyrrolidine derivatives. This makes it the appropriate choice for synthetic laboratories pursuing heterocycle construction via ylide cycloaddition strategies, where TMSDEA or primary silylmethylamines would either fail to react or produce different product profiles.

Moisture-Tolerant Amine Nucleophile

Unlike TMSDEA, which decomposes in water to release diethylamine [1], the title compound's Si–C bond confers tolerance to trace moisture . This property supports its use as a tertiary amine nucleophile or base in reactions where rigorously anhydrous conditions are impractical – such as in larger-scale industrial transformations or in sequential one-pot procedures where aqueous workup steps intervene. The higher boiling point (146 °C vs. 125–126 °C for TMSDEA ) further facilitates its retention during solvent evaporation steps.

Photochemical SET Mechanistic Probe

Validated by the study of Yoon et al. (1994), the title compound forms a well-defined ammonium saccharin salt that undergoes photochemical desilylmethylation via a single-electron-transfer pathway [1]. This established photochemical reactivity positions the compound as a useful mechanistic probe or substrate in photoredox catalysis research, where the fate of the trimethylsilylmethyl fragment can be tracked to elucidate SET mechanisms.

Identity Verification for Procurement QC

The distinct combination of refractive index (n20/D 1.423) and density (0.769 g/mL at 20 °C) [1] enables rapid, low-cost identity confirmation upon receipt, differentiating the compound from the visually similar and more commonly stocked TMSDEA (n20/D 1.411, density 0.767). Procurement workflows that incorporate refractometric and densitometric checks at goods-in can prevent costly misidentification errors, particularly in multi-user laboratories where both compounds may be present in inventory.

Application
Selection Property
Validation Focus
Azomethine ylide cycloaddition precursor
Si–C–N architecture enabling ylide generation
Ylide formation efficiency and cycloaddition yield
Moisture-tolerant amine nucleophile/base
Hydrolytic stability of Si–C bond
Performance in reactions with trace water
Photochemical SET mechanistic probe
Validated photochemical SET reactivity
Desilylmethylation pathway under irradiation
Identity verification at procurement
Orthogonal physical constants (nD, density)
Refractometric and densitometric match to literature
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